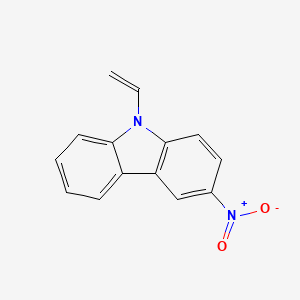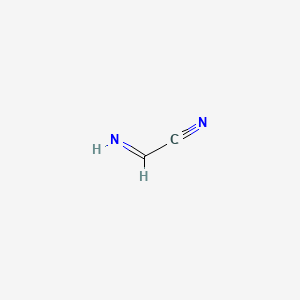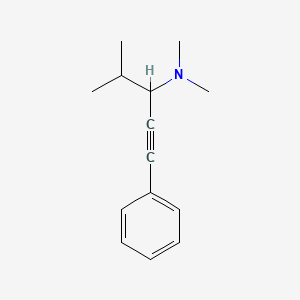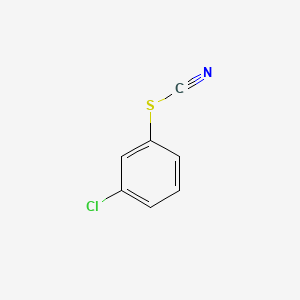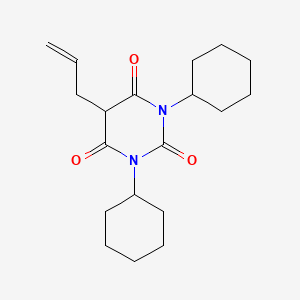
Barbituric acid, 5-allyl-1,3-dicyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-allyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is known for its role as a precursor to barbiturate drugs. This compound features an allyl group at the 5-position and two cyclohexyl groups at the 1 and 3 positions.
Vorbereitungsmethoden
The synthesis of 5-allyl-1,3-dicyclohexylbarbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of glacial acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, followed by crystallization to obtain the product with high purity . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Barbituric acid derivatives, including 5-allyl-1,3-dicyclohexylbarbituric acid, undergo various chemical reactions such as:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Common reagents for substitution reactions include alkyl halides and other electrophiles, leading to the formation of various substituted products
Wissenschaftliche Forschungsanwendungen
Barbituric acid derivatives have been extensively studied for their applications in:
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their potential biological activities, including enzyme inhibition.
Medicine: Explored for their pharmacological properties, particularly as central nervous system depressants.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to a sedative effect .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-allyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid (Barbital): Known for its hypnotic properties.
5-Phenylbarbituric acid (Phenobarbital): Used as an anticonvulsant.
5-Allyl-5-isopropylbarbituric acid (Enallylpropymal): Investigated for its unique hydrogen-bonding motifs
Each of these compounds has unique structural features and pharmacological properties, making them suitable for different applications.
Eigenschaften
CAS-Nummer |
743-43-1 |
|---|---|
Molekularformel |
C19H28N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H28N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2,14-16H,1,3-13H2 |
InChI-Schlüssel |
VTHNOHNTKWFDGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


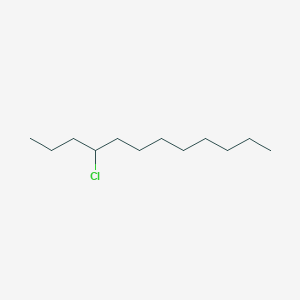
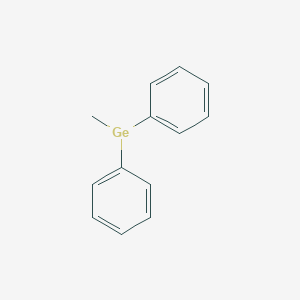


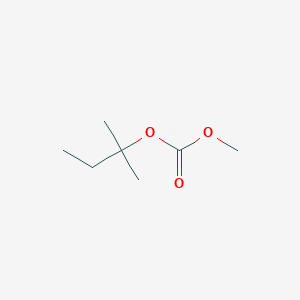



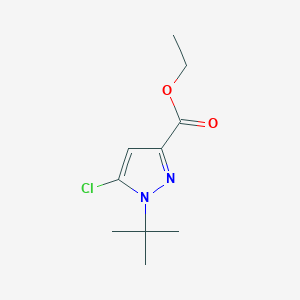
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
